3-Ethyl-2-methylbenzothiazolium iodide

説明

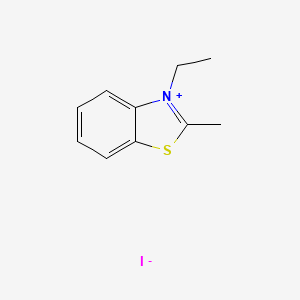

3-Ethyl-2-methylbenzothiazolium iodide (CAS 3119-93-5) is a quaternary ammonium salt featuring a benzothiazole core, composed of a fused benzene and thiazole ring. Its molecular formula is C₁₀H₁₂INS (MW: 305.18 g/mol), with an iodide counterion enhancing its ionic character . The compound typically exists as a yellowish crystalline solid, soluble in polar solvents like water and ethanol due to its ionic nature . Key applications include:

特性

IUPAC Name |

3-ethyl-2-methyl-1,3-benzothiazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12NS.HI/c1-3-11-8(2)12-10-7-5-4-6-9(10)11;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFCSPDBFXYFKY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(SC2=CC=CC=C21)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883951 | |

| Record name | Benzothiazolium, 3-ethyl-2-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3119-93-5 | |

| Record name | 3-Ethyl-2-methylbenzothiazolium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3119-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazolium, 3-ethyl-2-methyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazolium, 3-ethyl-2-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-2-methylbenzothiazolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

The synthesis of 3-Ethyl-2-methylbenzothiazolium iodide typically involves the reaction of 2-methylbenzothiazole with ethyl iodide under specific conditions. The reaction is carried out in a solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

3-Ethyl-2-methylbenzothiazolium iodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly with nucleophiles like potassium ions, forming adducts. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

3-Ethyl-2-methylbenzothiazolium iodide has a wide range of applications in scientific research:

作用機序

The mechanism of action of 3-Ethyl-2-methylbenzothiazolium iodide involves its interaction with specific molecular targets. In fluorescence spectrometry, it reacts with aldehydes to form fluorescent adducts, which can be detected and measured. The pathways involved in its action include the formation of these adducts through nucleophilic substitution reactions .

類似化合物との比較

Comparison with Similar Benzothiazolium and Related Compounds

Structural and Functional Analogues

Substituted Benzothiazolium Salts

The reactivity and applications of benzothiazolium salts are highly dependent on substituents. Key analogues include:

Key Observations :

- Substituent Effects: Ethyl vs. Benzyl (N3): Introduces aromaticity and lipophilicity in 4c, favoring interactions with hydrophobic biomolecules . Iodo Substituent (C6): Enhances molecular polarizability in the iodo derivative, making it suitable for photochemical applications .

Crown Ether Derivatives

The compound 2-[4-(I-aza-4,7,10,13-tetraoxacyclopentadecyl)styryl]-3-ethylbenzothiazolium perchlorate (L1) , synthesized from the target compound (L2), demonstrates superior metal ion extraction efficiency (e.g., Hg²⁺, Pd²⁺) due to its crown ether moiety . L1’s selectivity arises from host-guest interactions, unlike L2, which relies solely on ionic interactions.

Benzoxazolium Analogues

3-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]benzoxazolium iodide (CAS 68006-75-7) replaces the benzothiazole sulfur with oxygen. This change increases electronegativity, altering electronic properties (e.g., absorption/emission spectra) in dye applications .

Physicochemical Properties

生物活性

3-Ethyl-2-methylbenzothiazolium iodide (C10H12INS), a compound belonging to the benzothiazole family, has garnered attention in various fields, particularly in biological and analytical chemistry. Its unique structural properties contribute to its diverse biological activities, making it a subject of interest for researchers.

- Molecular Formula : C10H12INS

- Molecular Weight : 305.18 g/mol

- IUPAC Name : 3-ethyl-2-methyl-1,3-benzothiazol-3-ium; iodide

- CAS Number : 3119-93-5

The biological activity of this compound is primarily attributed to its ability to form fluorescent adducts through nucleophilic substitution reactions with various biological molecules. This property is exploited in diagnostic assays and histological applications, where it acts as a fluorescent probe for detecting specific biomolecules .

Fluorescent Properties

The compound exhibits fluorescence under UV light, with emission peaks typically observed around 570 nm. The intensity of this fluorescence can vary based on the solvent's polarity, demonstrating higher intensity in nonpolar solvents compared to aqueous solutions .

Biological Applications

-

Diagnostic Assays :

- Used in fluorescence spectrometry for detecting aldehydes and other reactive species in biological samples.

- Acts as a reagent in histological staining procedures due to its selective binding properties.

- Antimicrobial Activity :

- Dye Synthesis :

Table 1: Summary of Biological Activities

Case Study: Fluorescence Spectrometry

In a study examining the interaction of this compound with aldehydes, it was found that the compound forms stable fluorescent adducts that can be quantitatively measured. This property is particularly useful for developing sensitive assays for biomolecules in clinical diagnostics .

Case Study: Antimicrobial Properties

Research into the antimicrobial effects of benzothiazole derivatives, including this compound, has shown varying degrees of activity against Gram-positive and Gram-negative bacteria. The exact mechanisms remain under investigation, but initial results suggest that structural modifications can enhance efficacy .

Q & A

Advanced Research Question

- As a precursor : The benzothiazolium moiety undergoes condensation to form cyanine dyes (e.g., DpCy7), where its electrophilic methyl/ethyl groups facilitate nucleophilic attack by aldehydes .

- As a recognition group : The iodide counterion and planar benzothiazole structure enable selective binding to anions (e.g., CN) via electrostatic interactions and π-stacking .

Experimental design : - For fluorophore applications, prioritize reaction yield via excess benzothiazolium reagent.

- For recognition roles, modify substituents (e.g., electron-withdrawing groups) to enhance binding affinity .

What analytical techniques are essential for characterizing intermediates in multi-step syntheses involving this compound?

Basic Research Question

- TLC monitoring : Use silica plates with UV visualization to track reaction progress.

- Spectroscopic validation :

- -NMR to confirm proton environments (e.g., methyl/ethyl groups at δ 2.05–2.20 ppm).

- FT-IR for C=N stretching (~1600 cm) in condensation products .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M-I] for the benzothiazolium cation) .

How can researchers address discrepancies in CAS registry numbers or synonyms when sourcing this compound?

Basic Research Question

- Cross-referencing : Verify CAS RN 73590-85-9 (primary) against synonyms like "2-Methyl-3-ethylbenzothiazole-3-ium iodide" .

- Supplier validation : Request certificates of analysis (CoA) with NMR and HPLC data.

- Structural confirmation : Compare -NMR shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) with literature .

What computational methods support the design of benzothiazolium-based sensors for targeted analytes?

Advanced Research Question

- DFT calculations : Model HOMO-LUMO gaps to predict absorption/emission wavelengths.

- Molecular docking : Simulate interactions between the benzothiazole core and analytes (e.g., CN) to optimize binding pockets .

- MD simulations : Assess stability of sensor-analyte complexes in solvent environments .

How do solvent polarity and counterion exchange affect the compound’s reactivity in nucleophilic substitutions?

Advanced Research Question

- Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of iodide, facilitating counterion exchange (e.g., with PF for improved solubility).

- Ion-pair effects : Larger counterions (e.g., bis(triflimide)) reduce electrostatic interactions, increasing reaction rates .

Experimental validation :

Conduct conductivity measurements to monitor ion dissociation.

Use -NMR to track counterion exchange dynamics.

What are the ethical and safety considerations when handling this compound in laboratory settings?

Basic Research Question

- Toxicity : Limited data on chronic exposure; use PPE (gloves, goggles) and work in fume hoods.

- Waste disposal : Neutralize iodide waste with sodium thiosulfate before disposal .

- Documentation : Maintain SDS records and incident protocols per OSHA guidelines .

How can researchers leverage spectroscopic data to resolve structural ambiguities in benzothiazolium derivatives?

Advanced Research Question

- 2D NMR (COSY, NOESY) : Resolve overlapping aromatic signals and confirm substitution patterns.

- X-ray crystallography : Resolve absolute configuration for chiral derivatives (e.g., asymmetric benzothiazole derivatives) .

- UV-Vis titration : Correlate bathochromic shifts with analyte binding stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。